molecular formula C10H21NO B036289 2-Isopropyl-N,2,3-trimethylbutanamide CAS No. 51115-67-4

2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No. B036289
CAS RN: 51115-67-4
M. Wt: 171.28 g/mol
InChI Key: RWAXQWRDVUOOGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, chlorination, and reactions with Grignard reagents. For example, the synthesis of 2-Isopropyl-2,3-dimethyl-butyric acid, a structurally related compound, was achieved by reacting diisopropyl ketone with a Grignard reagent followed by Koch-Haaf carboxylation, yielding a total yield of 51% (Sun Pei-dong, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Isopropyl-N,2,3-trimethylbutanamide has been elucidated using various spectroscopic methods. For instance, compounds in the same family have been characterized by NMR, IR, and X-ray crystallography, revealing intricate details about their molecular geometry and electronic structure.

Chemical Reactions and Properties

Chemical reactions involving isopropyl and trimethyl groups often result in interesting outcomes due to their reactivity. For example, the synthesis of zinc complexes with similar ligands demonstrates unique reactivity patterns, indicative of the complex's potential utility in catalysis and material science applications (Fedushkin et al., 2008).

Physical Properties Analysis

The physical properties of N,2,3-trimethyl-2-isopropylbutamide, such as solubility and thermodynamic properties, have been extensively studied. The solubility in various solvents and the effect of temperature on solubility were measured, providing essential data for its purification and application in different fields (Ya Jun Li et al., 2019).

Chemical Properties Analysis

The chemical properties of similar compounds have been investigated, including their reactivity, stability, and interaction with other chemicals. Studies on the synthesis and reactivity of 2-thiopyrimidine derivatives, for example, provide insights into the potential chemical behavior of 2-Isopropyl-N,2,3-trimethylbutanamide under various conditions (Sondhi et al., 2005).

Scientific Research Applications

Inhalation Toxicity Assessment

2-Isopropyl-N,2,3-trimethylbutanamide (WS-23) has been evaluated for its inhalation toxicity. A study conducted on Sprague–Dawley rats revealed no mortality or behavioral signs of toxicity at specific dose levels. The study aimed to assess the acute and subacute inhalation toxicity, finding no significant differences in body weights, feed consumption, or organ weights. The study concluded that the maximum tolerated dose for WS-23 acute inhalation is not less than 340.0 mg/m^3, and the No Observed Adverse Effect Level (NOAEL) of WS-23 subacute inhalation was over 342.85 mg/m^3 (Wu et al., 2021).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of 2-Isopropyl-N,2,3-trimethylbutanamide in various solvents have been investigated. This study measured the solubility in seventeen pure solvents over a temperature range from 273.15 K to 319.15 K. The research is crucial for the compound's purification and further crystal morphology optimization. The study found that the mole fraction solubility increased with rising temperature in all solvents and calculated the dissolution thermodynamic parameters (Li, Liang, & Wu, 2019).

Industrial Preparation

A study highlighted the industrially viable preparation of WS-23. This compound, being nearly odorless and characterized by high cooling capacity without side effects such as burning or stinging sensations, is used in various products including medicinal preparations, foodstuffs, and cosmetics. The synthesis process was explored with an eco-friendly methodology, demonstrating a new approach to preparing this compound in good yields (Chavakula, Mutyala, & Chennupati, 2014).

Applications in Flavor and Fragrance Industry

The compound's profile and application in the flavor and fragrance industry were discussed in a paper. It described the use of 2-Isopropyl-N,2,3-trimethylbutanamide in various industry products, emphasizing its role in enhancing flavors and fragrances (Hua, 2008).

Safety And Hazards

The compound is harmful if swallowed . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of contact, rinse skin with water or shower, and if swallowed, rinse mouth and seek medical attention .

properties

IUPAC Name

N,2,3-trimethyl-2-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-7(2)10(5,8(3)4)9(12)11-6/h7-8H,1-6H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAXQWRDVUOOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(C)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199124
Record name Trimethyl isopropyl butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystalline solid; Cool minty aroma
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Isopropyl-N,2,3-trimethylbutyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

233.00 to 234.00 °C. @ 760.00 mm Hg
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and fats; Soluble in diethyl ether, and hydrocarbons, Soluble (in ethanol)
Record name 2-Isopropyl-N,2,3-trimethylbutyramide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1584/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isopropyl-N,2,3-trimethylbutanamide

CAS RN

51115-67-4
Record name N,2,3-Trimethyl-2-isopropylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51115-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Trimethyl isopropyl butanamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-
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Record name Trimethyl isopropyl butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isopropyl-N,2,3-trimethylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.778
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Record name METHYL DIISOPROPYL PROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
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Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

56 - 64 °C
Record name N,2,3-Trimethyl-2-(1-methylethyl)butanamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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